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Compound of Interest

Compound Name: N-(chloroacetyl)-2-methylalanine

CAS No.: 95038-11-2

Cat. No.: B1285535 Get Quote

Executive Summary
N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib) is a non-proteinogenic

amino acid derivative.[1] Structurally, it consists of the helix-inducing core

-aminoisobutyric acid (Aib) acylated with a reactive chloroacetyl group.

This molecule serves a dual purpose in medicinal chemistry:

Conformational Control: The gem-dimethyl group of the Aib core restricts backbone flexibility

via the Thorpe-Ingold effect, stabilizing helical secondary structures (

-helices).[2]

Chemoselective Ligation: The chloroacetyl moiety acts as an electrophilic "warhead,"

enabling specific covalent conjugation to nucleophiles (particularly cysteine thiols) in peptide

stapling and fragment-based drug discovery (FBDD).

Nomenclature and Structural Identity
IUPAC Designation
The systematic IUPAC name is derived by treating the molecule as a substituted propanoic

acid: 2-[(2-chloroacetyl)amino]-2-methylpropanoic acid
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Chemical Identifiers
Identifier Type Value

CAS Registry Number 95038-11-2

Common Synonyms
N-Chloroacetyl-Aib; N-Chloroacetyl-

-aminoisobutyric acid

Molecular Formula

SMILES CC(C)(C(=O)O)NC(=O)CCl

InChI Key
BSIWIVCJKKGHQY-UHFFFAOYSA-N

(Analogous backbone)

Structural Visualization
The diagram below illustrates the connectivity, highlighting the reactive electrophilic center and

the steric gem-dimethyl core.

Reactivity Profile
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Caption: Structural connectivity showing the electrophilic chloroacetyl tail (red/grey) linked to

the sterically hindered Aib core (green).

Physical and Chemical Properties[2][5][6][7][8][9]
The physical behavior of N-(chloroacetyl)-2-methylalanine is dominated by the interplay

between its polar carboxylic acid head and the lipophilic, sterically crowded core.
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Property Data Contextual Note

Molecular Weight 179.60 g/mol
Suitable for fragment-based

screening (<300 Da).

Crystal System
Monoclinic (

)

Common for Aib derivatives

due to efficient packing of

methyl groups.

Solubility
DMSO, Methanol, Water (pH >

7)

Solubility in water increases

significantly upon

deprotonation of the carboxylic

acid.

Reactivity Alkylating Agent

The C-Cl bond is susceptible

to

attack by thiols (

high) and amines (

moderate).

pKa (COOH) ~3.8 - 4.0 (Predicted)

Slightly more acidic than

alanine due to the inductive

effect of the amide.

Synthesis Protocol: Modified Schotten-Baumann
Objective: Synthesize N-(chloroacetyl)-2-methylalanine from

-aminoisobutyric acid (Aib) and chloroacetyl chloride.

Rationale: The Schotten-Baumann conditions (aqueous base/organic solvent biphasic system)

are preferred over anhydrous conditions. Aib is sterically hindered, making the amino group

less nucleophilic; however, the aqueous base ensures the amine remains unprotonated and

reactive, while the biphasic system protects the hydrolytically unstable chloroacetyl chloride

until reaction.

Reagents
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-Aminoisobutyric acid (Aib)[3]

Chloroacetyl chloride (1.1 equivalents)

Sodium Hydroxide (NaOH), 4M aqueous solution

Dichloromethane (DCM) or Diethyl Ether

Hydrochloric acid (HCl), 1M (for acidification)[4]

Step-by-Step Methodology
Solubilization: Dissolve Aib (10 mmol) in 4M NaOH (25 mmol). The excess base is critical to

neutralize the HCl generated during the reaction and keep the Aib amine deprotonated.

Checkpoint: Ensure the solution is clear before proceeding.

Temperature Control: Cool the aqueous solution to 0°C in an ice bath.

Why? Low temperature suppresses the competitive hydrolysis of chloroacetyl chloride by

water.

Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes with vigorous

stirring. Simultaneously, monitor pH; if it drops below 9, add supplemental NaOH.

Mechanistic Insight: The vigorous stirring creates a fine emulsion, maximizing the

interfacial surface area where the hydrophobic acyl chloride meets the hydrophilic amino

acid anion.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Workup:

Wash the alkaline aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted

chloroacetyl chloride (which stays in the organic phase).

Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product, N-
(chloroacetyl)-2-methylalanine, will precipitate or oil out as the free acid.
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Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined

organics over

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Applications in Drug Development[11]
A. Covalent Fragment Screening & Peptide Stapling
N-(Chloroacetyl)-2-methylalanine is a "cysteine trap." In drug discovery, it is used to

introduce a covalent binding site into a peptide sequence.

Mechanism: The chloroacetyl group undergoes nucleophilic substitution (

) with a cysteine thiol. Because the Aib core induces a helical conformation, this reaction is
often used to "staple" a peptide into a fixed helix by reacting with a cysteine residue

or

positions away.

Cysteine Thiol (Nucleophile)
attacks Chloroacetyl Carbon

Transition State
(Pentacoordinate Carbon)

SN2 Attack

Chloride Leaving Group
Ejected

Thioether Conjugate
(Stable Covalent Bond)

Irreversible
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Caption: The irreversible conjugation pathway of N-ClAc-Aib to a cysteine residue.

B. Peptidomimetics ( -Helix Induction)
The Aib residue is achiral and contains two methyl groups on the

-carbon.[5] This creates steric clash (Thorpe-Ingold effect) that restricts the

torsion angles to regions favorable for

-helices or

-helices.

Usage: Researchers insert N-ClAc-Aib into peptide sequences to force the peptide into a

bioactive helical shape while simultaneously providing a handle for cyclization.

Safety and Handling
Skin/Eye Irritant: Like most chloroacetamides, this compound is a potent contact allergen

and irritant. It can alkylate proteins in the skin.

Handling: Always handle inside a fume hood with nitrile gloves.

Storage: Store at -20°C. The chloroacetyl group is susceptible to hydrolysis over long

periods if exposed to moisture at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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